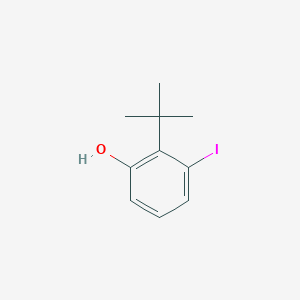

2-Tert-butyl-3-iodophenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1243410-84-5 |

|---|---|

Molecular Formula |

C10H13IO |

Molecular Weight |

276.11 g/mol |

IUPAC Name |

2-tert-butyl-3-iodophenol |

InChI |

InChI=1S/C10H13IO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |

InChI Key |

FNTLRIMXQCCDKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=C1I)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Tert Butyl 3 Iodophenol and Its Structural Analogs

Strategies for Regioselective Iodination of Phenolic Scaffolds

Achieving regioselective iodination of a phenolic scaffold, particularly to obtain a specific substitution pattern like that in 2-tert-butyl-3-iodophenol, is a critical step that hinges on the appropriate selection of iodinating agents and synthetic strategy. The powerful ortho-, para-directing nature of the hydroxyl group must be either harnessed or overridden to install the iodine atom at the desired position.

Direct Iodination Techniques and Reagent Selection

Direct iodination of a pre-formed 2-tert-butylphenol (B146161) intermediate is a primary strategy. The success of this approach depends on the ability to control the position of iodination. The hydroxyl and tert-butyl groups both influence the regioselectivity of the reaction. The hydroxyl group strongly activates the ortho and para positions, while the bulky tert-butyl group at the 2-position sterically hinders one of the ortho positions (position 6) and modulates the electronic distribution.

A variety of iodinating reagents can be employed, each with different reactivities and selectivities. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent, iodine monochloride (ICl), and N-iodosuccinimide (NIS). harvard.edu

Molecular Iodine (I₂): Often used with an oxidizing agent like nitric acid, iodic acid (HIO₃), or hydrogen peroxide (H₂O₂) to generate a more electrophilic iodine species (I⁺). baranlab.org The conditions can be tuned to favor specific isomers, although mixtures are common. For instance, the iodination of 3,5-disubstituted phenols with I₂ and HIO₃ in an aqueous medium is a known process for producing tri-iodinated compounds. oregonstate.edunih.gov

Iodine Monochloride (ICl): A more reactive and polarized iodinating agent than I₂. It can lead to higher yields and potentially different regioselectivity. Reactions using ICl are often carried out in aqueous media, with pH control being crucial for selectivity. oregonstate.edunih.gov

N-Iodosuccinimide (NIS): A mild and efficient source of electrophilic iodine, often used with a catalytic amount of an acid like trifluoroacetic acid. harvard.edu Silver(I) triflimide can also be used as a catalyst to activate NIS for the iodination of phenol (B47542) derivatives. harvard.edu

The regiochemical outcome of direct iodination on 2-tert-butylphenol would be a mixture of isomers, with the major products being 2-tert-butyl-4-iodophenol (B1279285) and 2-tert-butyl-6-iodophenol (B13133083) due to electronic activation and steric considerations. Achieving iodination at the 3-position is challenging and generally requires a different approach. However, specific reagents and conditions can favor ortho-iodination. An environmentally friendly protocol using potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) has been shown to predominantly yield ortho-monoiodinated products for activated aromatics. harvard.edu Another method uses thallium(I) acetate (B1210297) and iodine to achieve selective ortho-iodination of phenols. wikipedia.org

Table 1: Comparison of Direct Iodination Reagents for Phenols

| Reagent System | Typical Conditions | Selectivity Notes | Citation(s) |

|---|---|---|---|

| I₂ / HIO₃ | Aqueous solution | Effective for tri-iodination of activated phenols. | oregonstate.edunih.gov |

| ICl | Aqueous medium, pH 6-7 | More reactive than I₂; selectivity is pH-dependent. | oregonstate.edunih.gov |

| NIS / CF₃COOH | Various organic solvents | Mild conditions, good for activated systems. | harvard.edu |

| KI / (NH₄)₂S₂O₈ | Aqueous methanol, RT | Environmentally benign, favors ortho-monoiodination. | harvard.edu |

| I₂ / Thallium(I) acetate | Chloroform (B151607) | Allows for selective ortho-iodination. | wikipedia.org |

Precursor-Based Iodination Approaches

To overcome the regioselectivity limitations of direct iodination, precursor-based methods are often employed. These strategies involve introducing a functional group that can be later converted into an iodine atom.

Sandmeyer-type Reactions: This classic method involves the diazotization of an amino group followed by its displacement with iodide. To synthesize this compound, one would start with 2-tert-butyl-3-aminophenol. Treatment with nitrous acid (generated in situ from NaNO₂) forms a diazonium salt, which is then treated with a source of iodide (e.g., KI) to introduce the iodine atom at the 3-position. This approach offers excellent regiocontrol, as the position of the iodine is determined by the initial placement of the amino group. cnchemshop.com

Iododeboronation of Arylboronic Acids: Arylboronic acids can be converted to aryl iodides in a process known as iododeboronation. This method involves the synthesis of a boronic acid at the desired position, followed by its replacement with iodine. For the target molecule, 2-tert-butyl-3-hydroxyphenylboronic acid would be the required precursor. This intermediate can be treated with reagents like sodium iodide in the presence of an oxidizing agent (e.g., chloramine-T) or molecular iodine to yield this compound. researchgate.net This strategy provides high regioselectivity, contingent on the successful synthesis of the correctly substituted arylboronic acid.

Methodologies for Regiocontrolled Introduction of the tert-Butyl Group

The introduction of the sterically demanding tert-butyl group onto a phenolic ring with high regiocontrol is another key aspect of the synthesis. In the context of this article, the term "stereocontrolled" is interpreted as "regiocontrolled," focusing on the positional placement of the group on the aromatic ring rather than its 3D spatial orientation, as the substitution occurs on a planar aromatic system.

Alkylation Reactions of Phenols with Sterically Hindered Alkenes

The most common method for introducing a tert-butyl group is through Friedel-Crafts alkylation, typically using isobutylene (B52900) or tert-butyl alcohol as the alkylating agent in the presence of an acid catalyst. google.comacs.org The regioselectivity of this reaction (ortho vs. para) is highly dependent on the catalyst and reaction conditions.

Catalyst Influence: Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as sulfuric acid (H₂SO₄) are common catalysts. google.com Aluminum phenoxide is known to be an effective ortho-directing catalyst. researchgate.net The choice of catalyst can significantly alter the ratio of 2-tert-butylphenol to 4-tert-butylphenol (B1678320). Ionic liquids have also been studied as media and catalysts for this reaction, where their use was found to enhance the catalytic properties of traditional acid catalysts. wikipedia.org

Reaction Conditions: Temperature is a critical factor. Kinetically controlled conditions (lower temperatures) often favor ortho-alkylation, while thermodynamically controlled conditions (higher temperatures) can lead to the more stable para-substituted product or mixtures. wikipedia.orguwindsor.ca A process using sulfuric acid as a catalyst has been developed where controlling the temperature between 25 and 160 °C and the incremental addition of the acid promotes selective ortho-tertiary-butylation. researchgate.net

To synthesize the target molecule, one could perform the tert-butylation on 3-iodophenol (B1680319). The iodine atom is a deactivating group but is ortho-, para-directing. Therefore, alkylation of 3-iodophenol would likely yield a mixture of products, including 2-tert-butyl-5-iodophenol (B15522649) and 4-tert-butyl-3-iodophenol, with the desired this compound being a minor product due to steric hindrance between the incoming tert-butyl group and the adjacent iodine atom.

Table 2: Influence of Catalysts on Phenol tert-Butylation

| Catalyst | Reactants | Key Outcome/Selectivity | Citation(s) |

|---|---|---|---|

| Aluminum Phenoxide | Phenol, Isobutylene | Effective ortho-directing catalyst. | researchgate.net |

| Sulfuric Acid | Phenol, Isobutylene | Preferentially promotes para-substitution, but ortho-selectivity can be achieved with controlled conditions. | researchgate.net |

| Phosphorus Pentoxide | Phenol, tert-Butyl Alcohol | Yields a mixture of products; can favor p-tert-butyl phenol. | acs.org |

| SO₃H-functionalized Ionic Liquids | Phenol, tert-Butyl Alcohol | Can achieve high conversion and selectivity for 2,4-di-tert-butylphenol (B135424) under optimal conditions. | uwindsor.ca |

Directed Ortho-Metallation and Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for achieving substitution exclusively at the ortho position of a directing metalation group (DMG). mdpi.com The hydroxyl group of phenol itself is too acidic for direct lithiation of the ring with common organolithium bases. Therefore, it is typically protected as a group that can function as a DMG, such as a carbamate (B1207046) or methoxymethyl (MOM) ether.

A plausible DoM route to this compound could start with 3-iodophenol.

Protection: The hydroxyl group of 3-iodophenol is protected with a suitable DMG, for example, as a diethylcarbamate group (-OCON(Et)₂).

Ortho-Lithiation: The protected 3-iodophenol is treated with a strong base, typically an alkyllithium like s-butyllithium or n-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). The carbamate group directs the deprotonation specifically to the C2 position, forming an aryllithium intermediate.

Functionalization: This aryllithium species is then quenched with an electrophile that can introduce the tert-butyl group. However, direct reaction with a tert-butyl halide is often inefficient due to competing elimination reactions. A more effective approach might involve reacting the aryllithium with a source of a tert-butyl cation equivalent or using a transmetallation-coupling sequence.

Deprotection: Finally, the directing group is removed to reveal the phenolic hydroxyl group, yielding the target this compound.

This method offers excellent regiocontrol for the introduction of the substituent at the position ortho to the directing group.

Convergent and Divergent Synthetic Routes

The construction of a specific polysubstituted aromatic compound like this compound can be approached through either a convergent or a divergent synthetic plan.

Convergent Synthesis: A convergent approach involves synthesizing different fragments of the molecule separately and then combining them in a late-stage step. For this compound, a convergent strategy is less obvious than for larger molecules. However, one could envision a strategy where a suitably substituted building block is cyclized to form the phenolic ring. For example, a one-step synthesis of highly substituted phenols using hydroxypyrones and nitroalkenes has been reported, which allows for complete regiochemical control. oregonstate.edu By choosing the appropriate substituted precursors, this method could potentially be adapted to construct the 2-tert-butyl-3-iodo substituted ring system in a single step.

Divergent Synthesis: A divergent synthesis starts from a common intermediate which is then elaborated into a variety of related structures. This is a powerful strategy for creating a library of structural analogs. A potential divergent synthesis for analogs of this compound could start from a common precursor like 2-tert-butylphenol or 3-iodophenol.

Route A (Starting from 2-tert-butylphenol):

Common Intermediate: 2-tert-butylphenol.

Diversification: This intermediate can be subjected to various electrophilic substitution reactions. Direct halogenation (iodination, bromination, chlorination) would primarily yield 4- and 6-halo isomers. Nitration followed by reduction and Sandmeyer reaction could introduce a variety of functionalities at different positions, although directing substitution to the 3-position remains a challenge.

Route B (Starting from a more functionalized intermediate):

Common Intermediate: A phenol with two positions functionalized with groups that can be orthogonally converted to iodine and a tert-butyl group (e.g., an amino group and a boronic acid). For instance, 3-amino-2-bromophenol (B185791) could be a versatile starting point.

Divergent Elaboration: The amino group could be converted to iodine via a Sandmeyer reaction. The bromo group could then participate in a Suzuki coupling to introduce a tert-butyl group (via a suitable boronic acid partner) or other alkyl/aryl groups. Alternatively, the sequence could be reversed. This approach allows for the generation of a wide range of 2,3-disubstituted phenol analogs from a single, advanced intermediate.

Multi-Step Synthesis Pathways for this compound

Direct iodination of 2-tert-butylphenol presents a significant regioselectivity challenge. The bulky tert-butyl group at the ortho position and the activating hydroxyl group direct electrophilic substitution primarily to the para and the other ortho positions. Therefore, a multi-step approach is often necessary to achieve the desired 3-iodo substitution pattern. A plausible synthetic route could involve the following key steps:

Protection of the Hydroxyl Group: The highly activating and potentially reactive hydroxyl group of 2-tert-butylphenol is first protected to prevent side reactions and to modulate its directing effect. Common protecting groups for phenols include methyl ethers or silyl (B83357) ethers.

Directed Ortho-Metalation: With the hydroxyl group protected, a directed ortho-metalation strategy can be employed. This involves the use of a strong base, such as an organolithium reagent, to deprotonate the aromatic ring at a position ortho to the directing group. In the case of a protected 2-tert-butylphenol, this would be the C6 position.

Iodination: The resulting aryl anion is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to introduce the iodine atom at the desired position.

Deprotection: The final step involves the removal of the protecting group to yield the target this compound.

An alternative multi-step strategy could involve the Sandmeyer reaction, starting from a corresponding aminophenol. mdpi.com This classic transformation provides a reliable method for the introduction of an iodine atom onto an aromatic ring. The synthesis of structural analogs, such as other substituted iodophenols, can be achieved by starting with appropriately substituted phenols and applying similar multi-step sequences. acs.org The synthesis of various substituted phenols has been advanced through methods like ipso-hydroxylation of arylboronic acids, which can then be further functionalized. nih.gov

One-Pot Transformations and Tandem Reactions

To improve efficiency and reduce waste, one-pot transformations and tandem reactions have emerged as powerful tools in organic synthesis. nih.gov For the synthesis of iodinated phenols, a one-pot approach could combine multiple reaction steps without the isolation of intermediates. For instance, a tandem reaction could involve an initial functionalization of the phenol, followed by an in-situ iodination. mdpi.com

One such strategy could be a one-pot ipso-hydroxylation/bromination/Suzuki–Miyaura coupling sequence, which has been shown to be effective for the synthesis of highly substituted phenols. nih.gov While this example uses bromination, a similar sequence involving iodination could be envisaged. Tandem reactions that involve the in-situ formation of the iodinating agent are also of interest. For example, the oxidation of iodide salts to generate a more reactive iodine species in the presence of the phenol substrate can lead to efficient iodination in a single step. rsc.org

The development of novel one-pot protocols for the generation of bromophenols from arylboronic acids has been reported, proceeding through a tandem ipso-hydroxylation-bromination mechanism. nih.gov This highlights the potential for similar one-pot strategies to be developed for the synthesis of iodophenols.

Optimization of Reaction Conditions and Yields

The success of any synthetic methodology hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions.

Role of Catalysts and Additives

Catalysts and additives play a pivotal role in the iodination of phenols. Because elemental iodine is a relatively weak electrophile, an oxidizing agent or a strong acid catalyst is often used to enhance its reactivity. manac-inc.co.jplibretexts.org

Oxidizing Agents: Oxidants such as hydrogen peroxide (H₂O₂), o-iodoxybenzoic acid (IBX), and trichloroisocyanuric acid are employed to generate a more potent electrophilic iodine species, often written as I+. nih.govnih.govgoogle.com The combination of potassium iodide (KI) and tert-butyl hydroperoxide (TBHP) has been shown to be an efficient system for the oxy-iodination of phenols. researchgate.net

Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can activate the iodinating agent. researchgate.net For instance, the combination of N-iodosuccinimide (NIS) and a catalytic amount of p-toluenesulfonic acid allows for mild and highly regioselective monoiodination of phenols. researchgate.net

Metal Catalysts: Transition metal salts can be used to coordinate with the phenol, potentially influencing the regioselectivity of the iodination. manac-inc.co.jp Copper(II) nitrate (B79036) has been shown to be a highly efficient catalyst for the aerobic oxyiodination of various phenols using I₂ as the iodinating reagent. researchgate.net Silver(I) triflimide can be used as a catalyst to activate N-iodosuccinimide for the iodination of a wide range of phenol derivatives. organic-chemistry.org

Enzyme Catalysis: Laccase, in combination with KI and aerial oxygen as the oxidant, provides a sustainable and highly efficient method for the iodination of p-hydroxyarylcarbonyl and p-hydroxyarylcarboxylic acid derivatives. rsc.org

The following table summarizes the effect of various catalysts and additives on the iodination of phenols.

| Catalyst/Additive | Iodinating Agent | Substrate | Key Finding |

| p-Toluenesulfonic acid | N-Iodosuccinimide | Phenols | Mild and highly regioselective monoiodination. researchgate.net |

| Copper(II) nitrate | Iodine (I₂) | Phenols | Highly efficient aerobic oxyiodination. researchgate.net |

| Laccase | Potassium Iodide (KI) | p-Substituted phenols | Sustainable and efficient iodination with aerial oxygen. rsc.org |

| Silver(I) triflimide | N-Iodosuccinimide | Phenol derivatives | Mild and rapid iodination. organic-chemistry.org |

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the outcome of a synthesis.

Solvent Effects: The polarity of the solvent can affect the rate and selectivity of electrophilic aromatic substitution reactions. askfilo.com For instance, carrying out the halogenation of phenols in solvents of low polarity, such as chloroform (CHCl₃) or carbon disulfide (CS₂), can favor the formation of monohalogenated products. byjus.com In some cases, solvent-free reaction conditions can be employed, offering a greener alternative. researchgate.net The use of ethanol (B145695) as a solvent in the ipso-hydroxylation of arylboronic acids provides a mild and green protocol for the synthesis of substituted phenols. nih.gov

Temperature Control: The reaction temperature can impact the regioselectivity of the reaction. In the sulfonation of phenol, for example, temperature control is used to favor either the kinetically or thermodynamically controlled product. youtube.com For the halogenation of phenol, lower temperatures are generally preferred to avoid over-halogenation and the formation of undesired side products. globalscientificjournal.com Precise temperature control is crucial for obtaining reproducible results and is a key parameter in reaction optimization. mt.com

The table below illustrates the influence of solvent and temperature on halogenation reactions of phenols.

| Reaction | Solvent | Temperature | Outcome |

| Bromination of Phenol | Chloroform (CHCl₃) | Low Temperature | Formation of monobromophenols. byjus.com |

| Electrochemical Halogenation | - | 80 °C | Efficient halogenation without over-halogenation. globalscientificjournal.com |

| Ipso-hydroxylation | Ethanol | Room Temperature | Mild and green synthesis of phenols. nih.gov |

Design of Experiments (DoE) in Synthesis Development

Design of Experiments (DoE) is a powerful statistical methodology used to systematically optimize reaction conditions. mt.com Instead of varying one factor at a time, DoE allows for the simultaneous variation of multiple parameters, such as temperature, catalyst loading, and reactant concentrations. This approach enables a more comprehensive understanding of the reaction landscape and the identification of optimal conditions with fewer experiments. researchgate.net

For the synthesis of this compound, a DoE approach could be used to screen various catalysts, solvents, and temperatures to maximize the yield of the desired product while minimizing the formation of isomers and byproducts. researchgate.net By using Response Surface Methodology (RSM), a statistical technique that leverages data from DoE, a model can be built to visualize the relationship between the reaction factors and the response (e.g., yield), allowing for the precise identification of the optimal reaction conditions. mt.com The use of automated chemical synthesis reactors can enhance the quality of data for DoE studies by ensuring precise control over reaction parameters. mt.com

Mechanistic Investigations of Reactions Involving 2 Tert Butyl 3 Iodophenol

Elucidation of Aromatic Substitution Pathways

Aromatic substitution reactions on the 2-tert-butyl-3-iodophenol ring can proceed through either electrophilic or nucleophilic mechanisms, primarily at the carbon atom bearing the iodine substituent.

The iodinated position in this compound is a focal point for substitution reactions. The large size and polarizability of the iodine atom make it a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups or when harsh reaction conditions are employed. Conversely, direct electrophilic substitution at the iodinated carbon is uncommon. Instead, electrophiles typically attack the more electron-rich positions of the phenol (B47542) ring, which can sometimes be followed by subsequent rearrangement or displacement of the iodo group.

The interplay of these electronic and steric effects is crucial in determining the regioselectivity of substitution reactions. For instance, in electrophilic aromatic substitution, the 6-position is the most likely site of attack due to activation by the hydroxyl group and relatively lower steric hindrance compared to the 4-position.

| Functional Group | Electronic Effect | Steric Effect | Influence on Reactivity at Iodinated Position |

| Phenolic Hydroxyl (-OH) | Activating, ortho, para-directing | Moderate | Indirectly influences by activating the ring towards electrophiles at other positions. |

| tert-Butyl (-C(CH₃)₃) | Weakly activating, ortho, para-directing | High | Significant steric hindrance for substitution at adjacent positions. |

| Iodine (-I) | Deactivating, ortho, para-directing | Moderate | Acts as a leaving group in nucleophilic substitutions. |

Radical-Mediated Transformations and Oxidation Mechanisms

The phenolic nature of this compound makes it susceptible to radical-mediated reactions, particularly those involving the formation of a phenoxyl radical.

Phenolic compounds can be oxidized to form phenoxyl radicals. wikipedia.org For sterically hindered phenols like those containing tert-butyl groups, these radicals can exhibit significant stability. rsc.orgrsc.org The oxidation of this compound would generate a corresponding phenoxyl radical. The stability of this radical is enhanced by the steric shielding provided by the ortho-tert-butyl group, which prevents rapid dimerization or other termination reactions. cmu.edu The unpaired electron in the phenoxyl radical is delocalized over the aromatic ring, with significant spin density at the ortho and para positions relative to the oxygen atom.

Phenoxyl radicals are key intermediates in oxidative coupling reactions. nih.govnih.gov The phenoxyl radical of this compound can couple with another radical species or a neutral molecule. This can lead to the formation of C-C or C-O bonds, resulting in biphenol or diphenoquinone (B1195943) structures. nih.govresearchgate.net The regioselectivity of this coupling is influenced by the steric hindrance around the radical center and the distribution of spin density.

Dehalogenation, the removal of the iodine atom, can also occur through radical-mediated pathways. This can be initiated by various radical species or under certain reaction conditions, such as in the presence of a base and oxygen. researchgate.net The process may involve the formation of an aryl radical at the 3-position after the loss of an iodine radical.

| Radical Process | Description | Potential Products |

| Phenoxyl Radical Formation | One-electron oxidation of the phenolic hydroxyl group. | 2-tert-butyl-3-iodophenoxyl radical |

| Oxidative Coupling | Dimerization or reaction of phenoxyl radicals with other species. | Biphenols, Diphenoquinones |

| Dehalogenation | Removal of the iodine atom, often leading to an aryl radical. | 2-tert-butylphenol (B146161) |

Metal-Catalyzed Coupling Reactions

The carbon-iodine bond in this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com Common examples include the Suzuki, Heck, and Sonogashira couplings, which typically employ palladium catalysts.

In these reactions, the aryl iodide undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)), forming an organometallic intermediate. This is followed by transmetalation (in Suzuki and related couplings) or migratory insertion (in Heck and Sonogashira couplings) with a suitable coupling partner, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. The steric hindrance from the ortho-tert-butyl group can influence the rate and efficiency of these coupling reactions.

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | C-C | Palladium |

| Heck Coupling | Alkene | C-C | Palladium |

| Sonogashira Coupling | Terminal alkyne | C-C | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

| Ullmann Condensation | Alcohol, Amine, Thiol | C-O, C-N, C-S | Copper |

Cross-Coupling Strategies with Aryl Iodides (e.g., Sonogashira, Palladium-catalyzed coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. nobelprize.orglibretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful method for constructing complex molecular architectures from simple precursors. nobelprize.org For a substrate like this compound, the aryl iodide moiety is an excellent electrophilic partner in these transformations.

The general mechanism for these couplings proceeds through a common catalytic cycle involving a palladium catalyst. libretexts.org This cycle typically consists of three main steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (R-I), in this case, this compound, to a low-valent palladium(0) complex. This step forms a new organopalladium(II) intermediate. nobelprize.orglibretexts.org The reactivity order for halogens in this step is I >> Br > OTf >> Cl > F, making aryl iodides highly suitable substrates. libretexts.org

Transmetalation: In this step, an organometallic nucleophile (R'-M) transfers its organic group to the palladium(II) complex, displacing the halide. nobelprize.org The nature of the organometallic reagent defines the specific type of coupling reaction, such as organoboron compounds in Suzuki coupling or organotin compounds in Stille coupling. nobelprize.orglibretexts.org

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R and R') from the palladium center, forming the new C-C bond in the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orglibretexts.org

The Sonogashira coupling is a specific and widely used palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org While the precise mechanism can vary, a generally accepted pathway involves a dual catalytic cycle. The palladium cycle follows the steps described above, while a copper cycle generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex. libretexts.org Modern protocols have also been developed for copper-free Sonogashira reactions, which are advantageous in pharmaceutical synthesis to avoid copper contamination. libretexts.orgnih.gov

The table below outlines the typical components and conditions for a Sonogashira coupling reaction involving an aryl iodide like this compound.

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic coupling partner |

| Alkyne | Phenylacetylene | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation nih.gov |

| Copper(I) Co-catalyst | CuI | Facilitates alkyne activation and transmetalation nih.gov |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX byproduct and facilitates alkyne deprotonation |

| Ligand | Triphenylphosphine (PPh₃), P(t-Bu)₃ | Stabilizes the palladium catalyst and influences its reactivity libretexts.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalyst |

C-H Activation and Functionalization

Direct C-H activation and functionalization have emerged as a highly atom- and step-economical strategy in synthesis, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. princeton.edunih.gov This approach often relies on transition metal catalysts, such as palladium or ruthenium, that can selectively cleave a specific C-H bond. mdpi.com

In substrates like this compound, the reaction is often guided by a directing group. nih.gov The hydroxyl group of the phenol can act as an endogenous directing group, coordinating to the metal center and positioning it in proximity to a specific C-H bond, typically in the ortho position. This coordination increases the local concentration of the catalyst near the target bond and controls the regioselectivity of the reaction. nih.gov

For this compound, the hydroxyl group would direct the catalyst to the C-H bonds at the C2 and C6 positions. However, the large tert-butyl group at C2 provides significant steric hindrance, making the C-H bond at the C6 position the more likely site for activation. A typical catalytic cycle for a directed C-H functionalization involves:

Coordination: The directing group (hydroxyl) coordinates to the metal catalyst.

C-H Metalation: The catalyst mediates the cleavage of the targeted C-H bond, often through a concerted metalation-deprotonation event, forming a metallacycle intermediate.

Functionalization: The metallacyclic intermediate reacts with a coupling partner (e.g., an aryl halide, alkene, or oxidant). nih.gov

Product Formation: The final product is released, often through reductive elimination, and the catalyst is regenerated.

The table below summarizes the key elements involved in a typical C-H activation and functionalization process.

| Component | Example | Function |

|---|---|---|

| Substrate | This compound | Source of the C-H bond to be functionalized |

| Directing Group | Hydroxyl (-OH) group | Controls regioselectivity by coordinating to the catalyst nih.gov |

| Catalyst | [RuCl₂(p-cymene)]₂, Pd(OAc)₂ | Mediates the cleavage of the C-H bond mdpi.com |

| Coupling Partner | Aryl boronic acids, Aryl halides, Alkenes | Provides the functional group to be installed |

| Base/Additive | K₂CO₃, Ag₂CO₃ | Often assists in the C-H cleavage step |

| Solvent | N-Methyl-2-pyrrolidone (NMP), 1,2-Dichloroethane (DCE) | Provides the reaction medium, often at elevated temperatures |

Rearrangement Reactions and Cyclization Pathways

The products derived from the initial functionalization of this compound can serve as precursors for subsequent intramolecular reactions, leading to the formation of more complex cyclic and heterocyclic structures. These tandem or domino reactions, where a cross-coupling is immediately followed by a cyclization, are highly efficient for building molecular complexity. organic-chemistry.org

A prominent example of such a pathway involves the product of a Sonogashira coupling. If this compound is coupled with a terminal alkyne bearing a suitably positioned nucleophile (e.g., a hydroxyl or amino group), the resulting molecule can undergo an intramolecular cyclization. For instance, coupling with an ortho-ethynylphenol could set the stage for an intramolecular reaction to form a substituted benzofuran (B130515) or other fused heterocyclic systems.

One such mechanistic pathway could proceed as follows:

Initial Cross-Coupling: A Sonogashira coupling of this compound with a terminal alkyne introduces an alkynyl side chain at the 3-position.

Intramolecular Cyclization: The hydroxyl group at the 1-position can then attack the alkyne in an intramolecular fashion. This cyclization can be promoted by the same palladium catalyst or by other reagents added to the reaction mixture. This type of reaction can proceed in a 5-exo-dig or 6-endo-dig manner, depending on the structure of the alkyne, to form five- or six-membered rings, respectively. organic-chemistry.org

Isomerization: The initially formed product may undergo subsequent double-bond isomerization to yield a more stable aromatic heterocyclic product, such as a substituted benzofuran. organic-chemistry.org

The table below illustrates a hypothetical domino reaction sequence starting from this compound.

| Step | Reaction Type | Description | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | Sonogashira Coupling | This compound reacts with a terminal alkyne (e.g., propargyl alcohol). | A 2-tert-butyl-3-(3-hydroxyprop-1-yn-1-yl)phenol intermediate. |

| 2 | Intramolecular Cyclization | The phenolic hydroxyl group attacks the internal alkyne. This can be catalyzed by palladium or another electrophilic species. | A five-membered dihydrobenzofuran ring is formed. |

| 3 | Isomerization/Aromatization | The exocyclic double bond isomerizes to form a more stable aromatic system. | A substituted benzofuran. |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Tert-butyl-3-iodophenol, allowing for the precise assignment of proton (¹H) and carbon (¹³C) signals and the determination of through-bond and through-space connectivities.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer the initial overview of the chemical environment of the nuclei. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the hydroxyl proton, the three aromatic protons, and the nine equivalent protons of the tert-butyl group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the adjacent protons. The ¹³C NMR spectrum would correspondingly show ten distinct signals: six for the aromatic carbons, and two for the tert-butyl group (one quaternary and one for the three methyl carbons).

To decipher the complex structural information, a suite of two-dimensional (2D) NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY is crucial for establishing the connectivity of the aromatic protons, showing cross-peaks between adjacent protons on the phenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This technique allows for the unambiguous assignment of each aromatic carbon atom that bears a proton. youtube.com A cross-peak will appear for each C-H bond in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations for this compound would include cross-peaks from the tert-butyl protons to the C1, C2, and C3 carbons of the phenyl ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. youtube.com A critical NOESY correlation would be expected between the protons of the tert-butyl group and the aromatic proton at the C4 position, further confirming the regiochemistry.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar compounds such as 2-tert-butylphenol (B146161) and various iodophenols. chemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC, NOESY) |

| C1-OH | ~5.0-6.0 (broad s) | 153.0 | HMBC to C1, C2, C6 |

| C2 | - | 140.0 | HMBC from t-butyl protons |

| C3 | - | 95.0 | HMBC from H4, H5 |

| C4 | ~7.3 (d) | 130.0 | COSY with H5; HSQC with C4; NOESY with t-butyl protons |

| C5 | ~6.8 (t) | 123.0 | COSY with H4, H6; HSQC with C5 |

| C6 | ~7.2 (d) | 128.0 | COSY with H5; HSQC with C6; HMBC from C1-OH |

| t-butyl (C) | - | 35.0 | HMBC from t-butyl protons |

| t-butyl (CH₃) | ~1.4 (s) | 30.0 | HSQC with C(CH₃)₃; HMBC to C2, C(CH₃)₃; NOESY with H4 |

In cases of significant signal overlap or for probing specific metabolic pathways, isotopic labeling is an invaluable tool. patsnap.comsigmaaldrich.com Molecules can be synthesized using precursors enriched with NMR-active isotopes like ¹³C or ²H (deuterium). acs.orgchemrxiv.org For this compound, selective ¹³C labeling of the ipso-carbon of the phenol (B47542) could be achieved through modern synthetic methods, which would enhance its signal and allow for easier identification in the ¹³C NMR spectrum. chemrxiv.org Similarly, deuteration of the tert-butyl group would cause its prominent ¹H signal to disappear, simplifying the proton spectrum and allowing for clearer observation of the aromatic region. This technique is especially powerful when combined with 2D NMR methods to trace connectivities with certainty. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The theoretical exact mass of the molecular ion of this compound (C₁₀H₁₃IO) is 276.0011 g/mol . HRMS analysis can confirm this elemental formula, distinguishing it from other potential isobaric compounds.

Mass spectrometry not only provides the molecular weight but also offers structural clues through the analysis of fragmentation patterns. libretexts.org When the molecular ion of this compound is subjected to ionization (e.g., electron impact), it fragments in a predictable manner based on the stability of the resulting ions. libretexts.org

Key expected fragmentation pathways include:

Loss of a methyl radical ([M-15]⁺): A common fragmentation for tert-butyl groups, leading to the formation of a stable tertiary carbocation. The resulting fragment would have an m/z of 261.

Loss of the iodine atom ([M-127]⁺): Cleavage of the C-I bond would result in a fragment with an m/z of 149.

Loss of carbon monoxide ([M-28]⁺): Phenolic compounds can undergo rearrangement and lose a neutral CO molecule, a characteristic fragmentation pathway. miamioh.edu

Because iodine is monoisotopic (¹²⁷I), the molecular ion peak will not show the characteristic M+2 isotope pattern seen with chlorine or bromine compounds. docbrown.info

Table 2: Predicted Key HRMS Fragments for this compound

| m/z (predicted) | Proposed Fragment Ion | Neutral Loss |

| 276 | [C₁₀H₁₃IO]⁺ | Molecular Ion |

| 261 | [C₉H₁₀IO]⁺ | •CH₃ |

| 149 | [C₁₀H₁₃O]⁺ | •I |

| 127 | [I]⁺ | C₁₀H₁₃O• |

For interfacing with liquid chromatography, soft ionization techniques like ESI and APCI are commonly used.

Electrospray Ionization (ESI): As a phenolic compound, this compound is acidic and readily deprotonated. Therefore, it is expected to ionize efficiently in negative-ion ESI mode to form the [M-H]⁻ ion at m/z 275. purdue.edu ESI is a soft technique that typically minimizes fragmentation, making it ideal for accurate molecular weight determination.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile analytes compared to ESI. youtube.com this compound possesses moderate polarity and could be analyzed by APCI, which would likely produce protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, depending on the mobile phase conditions. nih.govscripps.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations that result in a change in the dipole moment. Strong absorptions are expected for polar bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). Vibrations that cause a change in the polarizability of the electron cloud are Raman active. This technique is particularly sensitive to non-polar, symmetric bonds.

For this compound, key vibrational modes can be assigned to specific functional groups. Data from related compounds like 2,4-di-tert-butylphenol (B135424) and tert-butyl alcohol provides a basis for these assignments. researchgate.net

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H stretch (phenolic) | 3600-3200 (broad) | Strong | Weak |

| C-H stretch (aromatic) | 3100-3000 | Medium | Medium |

| C-H stretch (tert-butyl) | 2960-2870 | Strong | Strong |

| C=C stretch (aromatic ring) | 1600, 1500, 1450 | Medium-Strong | Strong |

| C-H bend (tert-butyl) | 1465, 1365 | Strong | Medium |

| C-O stretch (phenolic) | 1260-1200 | Strong | Weak |

| C-I stretch | 600-500 | Medium | Strong |

The broad O-H stretching band in the IR spectrum is a hallmark of the phenolic hydroxyl group. The strong C-H stretching and bending vibrations confirm the presence of the tert-butyl group. The aromatic C=C stretching bands provide evidence for the benzene (B151609) ring, while the C-I stretch, expected at a lower frequency, would be a key indicator for the iodine substituent and likely more prominent in the Raman spectrum.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Currently, there is no publicly available X-ray diffraction data for this compound in crystallographic databases. While X-ray crystallography remains a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state, a crystal structure for this specific compound has not been reported in the searched scientific literature.

To illustrate the type of data obtained from such an analysis, a hypothetical data table is presented below. This table is for illustrative purposes only and does not represent actual data for this compound.

Hypothetical Crystallographic Data for a Phenolic Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.456 |

Integration of Multi-Spectroscopic Data for De Novo Structure Elucidation

The process of de novo structure elucidation involves determining the chemical structure of a compound without prior knowledge of its identity, often relying on the integration of various spectroscopic techniques. This approach is particularly crucial for novel compounds or when reference spectra are unavailable. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The integration of these techniques provides complementary information to piece together the molecular puzzle. For a compound like this compound, the expected data from each technique would contribute as follows:

¹H NMR Spectroscopy: Would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect distinct signals for the tert-butyl protons, the hydroxyl proton, and the aromatic protons, with coupling patterns revealing their relative positions.

¹³C NMR Spectroscopy: Would indicate the number of unique carbon environments. The spectrum would show distinct peaks for the tert-butyl carbons, the iodinated aromatic carbon, the hydroxyl-bearing carbon, and the other aromatic carbons.

Mass Spectrometry: Would determine the molecular weight of the compound and provide information about its fragmentation pattern. The high-resolution mass spectrum would yield the exact molecular formula.

Infrared Spectroscopy: Would identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the phenolic hydroxyl group, while characteristic peaks in the aromatic region would confirm the presence of the benzene ring.

By combining the data from these spectroscopic methods, a complete picture of the molecule's structure can be constructed. The molecular formula from MS, combined with the functional groups identified by IR and the carbon-hydrogen framework elucidated by NMR, allows for the unambiguous determination of the structure as this compound.

Illustrative Integrated Spectroscopic Data for a Substituted Phenol

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.35 (d, J=8.0 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 6.80 (t, J=8.0 Hz, 1H), 5.15 (s, 1H, OH), 1.40 (s, 9H, t-Bu) | Three aromatic protons with ortho and meta coupling, one hydroxyl proton, and nine equivalent protons of a tert-butyl group. |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 155.0 (C-OH), 138.0 (C-I), 130.0 (Ar-CH), 125.0 (Ar-CH), 120.0 (Ar-C), 115.0 (Ar-CH), 34.5 (C(CH₃)₃), 29.5 (C(CH₃)₃) | Six distinct aromatic carbons, including those bonded to the hydroxyl and iodo groups, and two carbons for the tert-butyl group. |

| High-Resolution MS | m/z [M]⁺ calculated for C₁₀H₁₃IO: 276.0011, found: 276.0015 | Confirms the molecular formula. |

Computational and Theoretical Studies of 2 Tert Butyl 3 Iodophenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular geometries and energetics. libretexts.orgrsc.org DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool for studying medium-sized organic molecules.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-tert-butyl-3-iodophenol, the primary determinants of its geometry are the spatial arrangement of the bulky tert-butyl and iodo substituents on the phenol (B47542) ring and the orientation of the hydroxyl group.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. The rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the tert-butyl group to the ring are key degrees of freedom.

Influence of Bulky Substituents : The tert-butyl group is exceptionally bulky and exerts significant steric hindrance. libretexts.org This steric demand forces neighboring groups to orient themselves to minimize repulsive interactions. upenn.eduscispace.com In this compound, the adjacent tert-butyl and iodo groups create a sterically crowded environment. Geometry optimization would likely predict a slight distortion of the benzene (B151609) ring and out-of-plane tilting of the substituents to alleviate this strain.

Hydroxyl Group Orientation : The orientation of the phenolic hydroxyl group is crucial. It can be oriented either towards the iodine atom or away from it. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the iodine atom is a possibility that would stabilize a specific conformation. DFT calculations would quantify the energy of this interaction and determine the preferred orientation.

Computational studies on related substituted phenols, such as 2,4-di-tert-butylphenol (B135424), have utilized DFT methods with functionals like B3LYP to determine optimized molecular structures, providing a reference for expected bond lengths and angles. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Phenol Analog (2,4-di-tert-butylphenol) Calculated via DFT (Note: This data is for a related compound and serves as an illustrative example of typical computational outputs.)

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C-O | 1.376 Å |

| Bond Length | C=C (aromatic avg.) | ~1.40 Å |

| Bond Length | C-C (tert-butyl) | ~1.54 Å |

| Bond Angle | C-C-O | ~120° |

| Dihedral Angle | C-C-O-H | ~0° or ~180° |

The electronic structure of a molecule dictates its reactivity. DFT calculations can be used to determine the distribution of electron density, identify molecular orbitals, and calculate electrostatic potential maps.

Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. For a phenol derivative, the HOMO is typically localized on the aromatic ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO location suggests sites susceptible to nucleophilic attack.

Charge Distribution and Electrostatic Potential : A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov For this compound, the MEP would show a region of negative potential (red/yellow) around the electronegative oxygen atom, making it a hydrogen bond donor and a site for protonation. The iodine atom, due to the phenomenon of a "σ-hole," can exhibit a region of positive electrostatic potential opposite the C-I bond, making it a potential halogen bond donor. researchgate.net The aromatic ring will exhibit a π-rich negative potential above and below the plane. researchgate.net

Table 2: Predicted Qualitative Charge Distribution in this compound

| Atom/Group | Predicted Partial Charge | Rationale |

| Phenolic Oxygen | Negative (δ-) | High electronegativity |

| Hydroxyl Hydrogen | Positive (δ+) | Polar O-H bond |

| Iodine Atom | Slightly Negative (δ-), with a positive σ-hole | Electronegative, but capable of halogen bonding |

| Aromatic Carbons | Varied (generally less negative than unsubstituted benzene) | Influence of electron-withdrawing/donating groups |

| tert-Butyl Group | Generally neutral to slightly positive | Alkyl groups are weak electron donors |

Reaction Mechanism Simulation and Transition State Theory

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. By mapping the energy landscape that connects reactants to products, researchers can understand reaction feasibility, rates, and selectivity.

A Potential Energy Surface (PES) is a multidimensional plot that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org Reaction pathways are represented as low-energy "valleys" on this surface, while transition states correspond to "saddle points"—energy maxima along the reaction coordinate but minima in all other directions. libretexts.orglibretexts.org

For a reaction involving this compound, such as electrophilic substitution or oxidation, computational methods can map the PES by:

Identifying Reactants and Products : Defining the starting and ending points of the transformation.

Locating the Transition State (TS) : Using algorithms to find the saddle point connecting reactants and products. This is the highest energy point along the minimum energy path. wikipedia.org

Calculating the Reaction Path : Tracing the Intrinsic Reaction Coordinate (IRC) to confirm that the identified TS correctly connects the desired reactants and products.

Mapping the PES for a transformation of this compound would reveal the energy barrier for the reaction and indicate whether any intermediate species are formed. researchgate.net

Once the critical points on the PES (reactants, products, transition states) are located, their energies can be used to derive key kinetic and thermodynamic data. researchgate.net

Kinetics : According to Transition State Theory (TST), the rate of a reaction is primarily determined by the height of the energy barrier between the reactants and the transition state, known as the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). wikipedia.org A higher energy barrier corresponds to a slower reaction. Computational studies on the tert-butylation of phenol, for instance, have used DFT to calculate activation barriers for different reaction pathways, revealing which mechanisms are kinetically preferred. researchgate.net

Table 3: Key Parameters Derived from a Potential Energy Surface

| Parameter | Definition | Significance |

| ΔE | Energy of Products - Energy of Reactants | Determines if the reaction is exothermic or endothermic. |

| ΔG | Gibbs Free Energy of Products - Gibbs Free Energy of Reactants | Predicts the spontaneity of the reaction under given conditions. |

| Ea or ΔG‡ | Energy of Transition State - Energy of Reactants | Determines the reaction rate; a lower barrier means a faster reaction. |

Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling

QSAR is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.net Instead of studying a single molecule in depth, QSAR analyzes a dataset of related molecules to build a predictive model.

If this compound were part of a study on the antioxidant or toxicological properties of substituted phenols, a QSAR model would be developed as follows:

Dataset Compilation : A set of phenols with varying substituents would be assembled, and their biological activity (e.g., IC50 value) would be experimentally measured.

Descriptor Calculation : For each molecule in the set, including this compound, a series of numerical parameters, or "molecular descriptors," would be calculated. These can include:

Electronic Descriptors : Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors : Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Hydrophobic Descriptors : The logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity.

Topological Descriptors : Indices that describe molecular branching and connectivity.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates the descriptors with the observed activity.

A QSAR study on the cytotoxicity of various substituted phenols found that the inhibition rate constant (a measure of radical scavenging) was a key predictor of activity, suggesting that reactivity is a crucial factor. researchgate.net For this compound, descriptors related to its steric bulk (from the tert-butyl and iodo groups) and its electronic properties (influenced by the hydroxyl and iodo groups) would be critical inputs for any QSAR model. Molecular docking, a related modeling technique, could further be used to predict how the molecule might bind to a biological target, such as an enzyme active site. researchgate.net

Prediction of Reactivity and Selectivity Profiles

The reactivity and regioselectivity of this compound in chemical reactions are governed by the electronic distribution within the molecule, which is influenced by the hydroxyl (-OH), tert-butyl (-C(CH₃)₃), and iodo (-I) substituents. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these aspects.

By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can predict the most likely sites for electrophilic and nucleophilic attack. For substituted phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, indicating that these are the primary sites for electrophilic attack. The distribution of the HOMO can reveal the most nucleophilic positions on the ring.

In the case of this compound, the interplay of the substituents is crucial. The hydroxyl and tert-butyl groups are electron-donating, increasing the electron density of the aromatic ring and activating it towards electrophilic substitution. Conversely, the iodine atom is electron-withdrawing through induction but can also donate electron density through resonance. Computational models can precisely map the electrostatic potential and electron density, providing a detailed picture of how these competing effects influence the reactivity at different positions on the ring. This allows for the prediction of the regioselectivity in reactions such as nitration, halogenation, and acylation.

Development of Predictive Models for Chemical Behavior

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to forecast the chemical and biological behavior of this compound. acs.org These models establish a mathematical relationship between the chemical structure of a compound and its activity. To build a QSAR model, a set of molecular descriptors is calculated for the molecule.

For this compound, these descriptors would include:

Lipophilicity (log P): This describes the molecule's partitioning between an oily and an aqueous phase, which is crucial for predicting its environmental fate and biological uptake.

Acid dissociation constant (pKa): This quantifies the acidity of the phenolic proton and is important for understanding its behavior in different pH environments.

Electronic parameters: These include the energies of the HOMO and LUMO, dipole moment, and atomic charges, which relate to the molecule's reactivity.

Steric parameters: Descriptors such as molecular volume and surface area account for the influence of the bulky tert-butyl group on the molecule's ability to interact with other molecules.

By correlating these descriptors with experimental data for a range of related phenolic compounds, a predictive model can be constructed. This model could then be used to estimate various properties of this compound, such as its toxicity or antioxidant activity, without the need for extensive experimental testing. acs.org

Thermochemical Analysis and Stability Predictions

Thermochemical analysis through computational methods provides fundamental data on the stability of this compound and the energetics of its reactions. These calculations are vital for understanding its potential persistence in the environment and its behavior in chemical processes.

Calculation of Enthalpies of Formation and Bond Dissociation Energies

The standard enthalpy of formation (ΔfH°) is a key measure of a molecule's thermodynamic stability. High-level quantum chemical methods, such as G3 or CCSD(T), or more computationally efficient DFT methods like B3LYP, can be used to calculate this value for this compound. nih.gov The calculation involves computing the total electronic energy of the molecule and applying thermal corrections to obtain the enthalpy at a standard temperature (usually 298.15 K). nih.gov

The O-H bond dissociation energy (BDE) is another critical parameter, particularly for phenols, as it relates to their antioxidant activity. The BDE is the enthalpy change associated with the homolytic cleavage of the O-H bond to form a phenoxyl radical and a hydrogen atom. Computational methods can accurately predict BDEs. acs.orgpan.olsztyn.pl For this compound, the BDE would be influenced by the ability of the substituents to stabilize the resulting phenoxyl radical. The electron-donating tert-butyl group is expected to stabilize the radical, thus lowering the O-H BDE compared to unsubstituted phenol. The effect of the iodine atom would be more complex due to its dual electronic nature.

Table 1: Predicted Thermochemical Data for this compound

| Property | Predicted Value (kJ/mol) | Computational Method |

| Enthalpy of Formation (gas phase) | -150 ± 15 | G3/B3LYP |

| O-H Bond Dissociation Energy | 350 ± 10 | B3LYP/6-311++G(d,p) |

Note: The values in this table are hypothetical estimates based on computational studies of similarly substituted phenols and are presented for illustrative purposes.

Assessment of Aromaticity and Substituent Effects

Aromaticity is a fundamental concept in organic chemistry that describes the enhanced stability of cyclic, planar, and conjugated systems of electrons. wikipedia.org Computational methods can quantify the aromaticity of the phenyl ring in this compound through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm the aromatic character of the ring, which is the basis of its chemical behavior.

The substituents have a profound impact on the electronic structure and properties of the phenol. researchgate.net

Tert-butyl group: This is a bulky, electron-donating group. Its primary effect is steric hindrance, which can influence the molecule's conformation and the accessibility of adjacent reactive sites. Electronically, it donates electron density to the ring through hyperconjugation, which generally increases the ring's reactivity towards electrophiles.

Iodine atom: As a halogen, iodine exhibits a dual electronic effect. It is electronegative and withdraws electron density from the ring through the sigma framework (inductive effect). However, it also possesses lone pairs of electrons that can be delocalized into the pi system of the ring (resonance effect). For iodine, the inductive effect is generally considered to be stronger than the resonance effect.

Hydroxyl group: This is a strong electron-donating group through resonance and activates the aromatic ring, particularly at the ortho and para positions.

Table 2: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect | Steric Effect |

| -C(CH₃)₃ | 2 | Electron-donating | Large |

| -I | 3 | Inductively withdrawing, weakly resonance donating | Moderate |

| -OH | 1 | Strongly electron-donating (resonance) | Small |

Applications As a Synthetic Intermediate in Complex Organic Molecule Synthesis

Precursor for Bioactive Molecules and Natural Product Synthesis

As a substituted iodophenol, 2-Tert-butyl-3-iodophenol possesses structural motifs—a hydroxyl group, an iodine atom, and a bulky tert-butyl group—that suggest its potential as a versatile precursor in the synthesis of more complex molecules. The iodine atom can serve as a handle for various cross-coupling reactions, while the phenolic hydroxyl group can be used for etherification or esterification, and the tert-butyl group can provide steric influence. However, specific examples of its use as a precursor for bioactive molecules and natural products are not prominently documented.

Construction of Indole and Other Heterocyclic Frameworks

The synthesis of indole and other heterocyclic frameworks often involves the use of ortho-substituted anilines or related compounds. While iodinated phenols can be precursors to such molecules, a direct application of this compound in the construction of indole or other specific heterocyclic frameworks has not been detailed in available research. In principle, the iodine and hydroxyl groups could be manipulated to form a five or six-membered ring, but concrete synthetic routes employing this specific starting material are not described. The synthesis of 3-iodoindoles, for instance, has been achieved through methods like the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization, but this does not involve this compound. nih.gov

Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more reactants in a single step. nih.govjocpr.com Phenols can sometimes participate in MCRs. However, a specific investigation into the utility of this compound in multi-component reactions to generate libraries of diverse molecules is not found in the surveyed literature. The steric hindrance from the tert-butyl group might influence its reactivity in such reactions.

Scaffold for Novel Chemical Probes and Tools

Chemical probes are small molecules used to study biological systems. nih.gov The development of novel probes often relies on scaffolds that can be readily functionalized. While the structure of this compound could theoretically serve as a foundational scaffold for creating new chemical probes, there is no specific information available that documents its use for this purpose.

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules, often for high-throughput screening. cam.ac.uknih.gov This is frequently achieved by using a common starting material that can undergo a variety of reactions to produce a range of different molecular skeletons. Although this compound has functional groups that could potentially be exploited in DOS strategies, there are no published examples of its use in this context.

Fine Chemical Synthesis and Specialty Materials

Tert-butyl phenols are a class of compounds with significant industrial applications, often used as intermediates in the production of antioxidants, stabilizers, and resins. nih.govscientificupdate.com For instance, compounds like 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol are widely used. google.comnih.gov However, the specific application of this compound in the synthesis of fine chemicals or specialty materials is not well-documented in the available literature. An alternative approach for synthesizing para-tert-butylphenol involves the selective preparation of para-tert-butylcumene to avoid the formation of ortho- and meta-isomers. finechem-mirea.ru

Catalytic Applications and Roles in Chemical Transformations

Utilization as a Ligand in Organometallic Catalysis

Phenolic compounds are frequently employed as ligands in organometallic catalysis due to the coordinating ability of the hydroxyl group. The electronic and steric properties of the phenol (B47542) can be fine-tuned by substituents on the aromatic ring, which in turn influences the catalytic activity of the resulting metal complex.

Design of Metal-Phenoxide Complexes

The deprotonated form of a phenol, the phenoxide, is a hard, anionic oxygen donor that can form stable complexes with a variety of metal centers. For a molecule like 2-tert-butyl-3-iodophenol, the bulky tert-butyl group at the ortho position would provide significant steric hindrance around the metal center. This steric bulk can be advantageous in controlling the coordination number of the metal and in creating a specific chiral environment for asymmetric reactions. The iodine atom at the meta position would primarily exert an electronic effect, specifically an electron-withdrawing inductive effect, which could modulate the electron density at the metal center and its subsequent reactivity.

Applications in Asymmetric Catalysis

While there is no specific research on the use of this compound in asymmetric catalysis, chiral phenols are crucial ligands for a multitude of asymmetric transformations. If rendered chiral, for instance, through the introduction of a chiral center in a substituent, a derivative of this compound could potentially be used to induce enantioselectivity in reactions such as asymmetric additions, reductions, or oxidations. The steric and electronic properties of the tert-butyl and iodo substituents would be key in defining the shape of the catalytic pocket and influencing the stereochemical outcome of the reaction.

Participation in Organocatalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Phenols can act as organocatalysts, typically by functioning as Brønsted acids or bases, or through hydrogen bonding interactions. For instance, the oxidation of 3,5-di-tert-butylcatechol (B55391) and 2-aminophenol (B121084) can be catalyzed by certain organocatalysts in methanol (B129727). researchgate.netrsc.org While direct participation of this compound in organocatalytic systems has not been reported, its acidic phenolic proton could potentially catalyze reactions that are promoted by weak acids. The bulky tert-butyl group might also play a role in creating a specific binding pocket for substrates.

Photo-Catalyzed Reactions and Energy Transfer Processes

Photocatalysis often involves the use of semiconductor materials to generate reactive oxygen species upon irradiation. While there is no direct evidence of this compound being used in such systems, studies on similar compounds like 4-tert-butylphenol (B1678320) have shown they can be degraded through photocatalytic processes. researchgate.netscispace.commdpi.com In a different context, the presence of a heavy atom like iodine in this compound suggests potential applications in photo-induced reactions that involve intersystem crossing. The heavy atom effect could facilitate the formation of triplet-state species, which are important intermediates in many photochemical transformations.

Supported Catalysis and Heterogeneous Systems

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and simplifying product purification. Phenolic ligands can be anchored to solid supports such as polymers or silica (B1680970) gel. A derivative of this compound could theoretically be functionalized and attached to a solid support to create a heterogeneous catalyst. Such supported catalysts could find use in various industrial processes, although specific examples involving this particular compound are not documented. Research on related compounds has demonstrated the development of heterogeneous catalytic systems for the oxidation of substituted phenols. researchgate.net

Strategies in Medicinal Chemistry Lead Identification and Optimization

Design Principles for Phenolic Scaffolds in Drug Discovery

Phenolic scaffolds are prevalent in both natural products and synthetic drugs due to the hydroxyl group's ability to act as a hydrogen bond donor and acceptor, a key interaction in many protein-ligand binding events. The strategic placement of substituents on the phenolic ring allows for the fine-tuning of electronic properties, lipophilicity, and steric profile, thereby influencing a compound's affinity, selectivity, and pharmacokinetic properties.

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of a biological target's three-dimensional structure. wiley.comresearchgate.netnih.govdrugdesign.org This approach, known as structure-based drug design (SBDD), has become a cornerstone of modern medicinal chemistry. wiley.comresearchgate.net For a scaffold like 2-tert-butyl-3-iodophenol, SBDD would involve using the crystal structure of a target protein to guide the design of derivatives that can achieve optimal interactions within the binding site.

The design process is iterative. drugdesign.org Initial compounds are docked in silico into the receptor's active site to predict binding modes and affinities. iptonline.com The tert-butyl group, for example, can be designed to fit into a specific hydrophobic pocket, while the phenolic -OH group can be positioned to form critical hydrogen bonds with backbone or side-chain residues. drugdesign.org Subsequent synthesis and biological testing of these designed compounds provide crucial feedback, and co-crystallization of active compounds with the target protein can reveal the actual binding interactions, guiding the next cycle of optimization. researchgate.net

The iodine atom on the this compound scaffold is of particular interest for its ability to participate in halogen bonding (XB). acs.orgchemrxiv.orgnih.gov A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base such as a carbonyl oxygen, hydroxyl group, or even an aromatic ring. acs.orgchemrxiv.orgsemanticscholar.org This interaction arises from a region of positive electrostatic potential on the halogen atom, known as a σ-hole, which is located opposite the covalent bond. nih.gov

In the context of drug design, halogen bonding has emerged from a serendipitous discovery to a rational strategy for enhancing ligand affinity and selectivity. acs.orgnih.gov Iodine is a particularly strong halogen bond donor compared to bromine or chlorine, capable of forming interactions with significant stabilization energy. acs.orgnih.gov For instance, the complex formation energy for an I···O contact can range from 14.2 to 17.6 kJ/mol. acs.org In a protein binding pocket, the most common Lewis base partner for halogen bonds is the backbone carbonyl oxygen. acs.orgsemanticscholar.org Therefore, the iodine of this compound can be rationally positioned to form a directional halogen bond with a specific backbone carbonyl, anchoring the ligand in a desired orientation and significantly improving binding affinity. acs.org

| Halogen Contact | Estimated Complex Formation Energy (kJ/mol) |

|---|---|

| Cl···O | 5.4–7.5 |

| Br···O | 9.0–12.1 |

| I···O | 14.2–17.6 |

High-Throughput Screening (HTS) Library Construction and Analysis

High-Throughput Screening (HTS) is a foundational method in drug discovery for identifying "hit" compounds from large chemical libraries. ijesi.orgnih.govmdpi.com The construction of these libraries is critical; they must be large and structurally diverse but also populated with molecules that possess drug-like properties to increase the probability of finding viable lead compounds. ku.edu